molecular formula CHOS2- B15472442 Hydrogen carbonodithioate CAS No. 43557-69-3

Hydrogen carbonodithioate

Cat. No.: B15472442
CAS No.: 43557-69-3
M. Wt: 93.15 g/mol
InChI Key: SKOLWUPSYHWYAM-UHFFFAOYSA-M
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Description

Hydrogen carbonodithioate is a useful research compound. Its molecular formula is CHOS2- and its molecular weight is 93.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

sulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2OS2/c2-1(3)4/h(H2,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLWUPSYHWYAM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(S)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHOS2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578096
Record name Hydrogen carbonodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43557-69-3
Record name Hydrogen carbonodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidification of Dithiocarbonate Salts

The protonation of dithiocarbonate salts (e.g., Na₂CS₂O) represents a direct route to hydrogen carbonodithioate. However, the free acid’s instability necessitates in situ generation. For instance, treating sodium dithiocarbonate with hydrochloric acid yields transient H₂CS₂O, which rapidly decomposes into carbon disulfide (CS₂) and water. This decomposition pathway underscores the challenges in isolating the pure acid, redirecting focus toward its stable salts and esters.

Reaction of Carbon Disulfide with Hydroxide Sources

Carbon disulfide (CS₂) reacts with aqueous hydroxide under alkaline conditions to form dithiocarbonate salts. The general reaction proceeds as:
$$ \text{CS}2 + 2 \text{OH}^- \rightarrow \text{CS}2\text{O}^{2-} + \text{H}_2\text{O} $$
Adjusting the base strength and solvent system modulates yields. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the synthesis of arylmethyl isocyanide-derived carbamothioates, as demonstrated in sodium hydride-mediated condensations. This method avoids isolation of the free acid, instead stabilizing the dithiocarbonate moiety within carbamothioate products.

Xanthate Ester Preparation: Bridging Dithiocarbonates and Applications

Alkylation of Dithiocarbonate Salts

Xanthate esters (O-alkyl dithiocarbonates) are synthesized via nucleophilic substitution between dithiocarbonate salts and alkyl halides or alcohols. A representative protocol involves reacting potassium ethylxanthate (KEtX) with benzyl bromide in acetone, yielding O-benzyl xanthate. Recent advances employ nickel catalysts (e.g., NiCl₂(DME)) and polar solvents like DMPU to enhance efficiency, achieving yields up to 84% under mild conditions (40°C, 12 h).

Hydrothermal Synthesis of Metal-Dithiocarbonate Complexes

ZnS–CdS composites, prepared via hydrothermal treatment of metal ammine complexes with sodium sulfide, demonstrate the role of dithiocarbonate intermediates in materials science. Adjusting pH (10–12) and ammonia content during co-precipitation optimizes photocatalytic hydrogen evolution rates to 260 μmol/h, highlighting the structural dependence of dithiocarbonate-derived catalysts.

Oxidation and Decomposition Pathways

Hydrogen Peroxide-Mediated Oxidation

Ethyl xanthate undergoes stepwise oxidation with hydrogen peroxide, forming O-ethyl S-oxodithiocarbonate as the primary intermediate. Kinetic studies reveal pH-dependent bifurcation: above pH 10, the pathway shifts toward O-ethyl thiocarbonate, while lower pH favors peroxydithiocarbonate derivatives. Each step adheres to bimolecular kinetics, with hydroxyl radicals excluded as intermediates (validated by tert-butyl alcohol scavenging).

Acid-Catalyzed Decomposition

Protonation of xanthate esters triggers CS₂ release, regenerating the parent alcohol. For example, ethyl xanthate decomposes in acidic media:
$$ \text{EtOCS}2^- + \text{H}^+ \rightarrow \text{EtOH} + \text{CS}2 $$
This reversibility complicates isolation but enables applications in dynamic covalent chemistry.

Computational Insights into Reaction Mechanisms

Quantum Chemical Modeling of Sodium Hydride-Mediated Reactions

Density functional theory (DFT) calculations elucidate the mechanism of carbamothioate formation from arylmethyl isocyanides and xanthate esters. The reaction proceeds via deprotonation by NaH, generating a thiocyanate intermediate that undergoes nucleophilic attack by the isocyanide carbon. Transition state analysis confirms a low-energy pathway (ΔG‡ ≈ 25 kcal/mol), consistent with experimental yields exceeding 70%.

Solvent Effects on Dithiocarbonate Stability

Polar aprotic solvents (e.g., DMF, DMPU) stabilize dithiocarbonate intermediates by solvating counterions and reducing proton activity. In contrast, protic solvents accelerate decomposition, necessitating careful solvent selection during synthesis.

Q & A

Q. What are the common synthetic pathways for hydrogen carbonodithioate derivatives, and how can researchers ensure reproducibility?

this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, potassium O-ethyl carbonodithioate reacts with alkyl halides under reflux conditions in ethanol to form target compounds . Key steps include:

  • Reagent purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 4.5–5.0 ppm for SCH2_2 groups) and FTIR (C=S stretching at 1050–1150 cm1^{-1}) .
  • Reproducibility : Document solvent ratios, temperature, and reaction times meticulously. Pre-dry solvents to avoid side reactions .

Q. How can researchers characterize the stability of this compound in different environmental conditions?

Stability studies should evaluate:

  • pH dependence : Use UV-Vis spectroscopy to monitor degradation rates in acidic (pH < 3) or alkaline (pH > 10) solutions.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : Expose samples to UV light (254 nm) and track changes via HPLC .

Advanced Research Questions

Q. How can computational methods like DFT optimize this compound’s interaction with mineral surfaces for flotation applications?

Density functional theory (DFT) and molecular dynamics simulations are critical for predicting adsorption mechanisms:

  • Modeling : Build mineral surface models (e.g., chalcopyrite) and calculate interaction energies (e.g., –150 to –200 kJ/mol for strong chemisorption) .
  • Validation : Cross-reference computational results with experimental data (e.g., FTIR shifts for S–M bonds or XPS binding energies) .
  • Limitations : Address discrepancies between simulated and empirical data by adjusting solvation models or van der Waals corrections .

Q. What strategies resolve contradictions in reported interaction energies between this compound and metal ions?

Contradictions often arise from methodological differences. Mitigate them by:

  • Standardizing protocols : Use consistent DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**) across studies.
  • Experimental cross-check : Compare computational predictions with isothermal titration calorimetry (ITC) data for binding enthalpies .
  • Error analysis : Quantify uncertainties in solvent effects or counterion interactions using Monte Carlo simulations .

Q. How can this compound’s selectivity in complex ore systems be improved through molecular design?

Apply principles from pharmaceutical chemistry:

  • Homology principle : Modify alkyl chain lengths (e.g., butyl vs. ethyl) to balance hydrophobicity and steric effects.
  • Isosteric replacements : Substitute sulfur with selenium to enhance metal-binding affinity.
  • Validation : Test redesigned compounds via microflotation assays and correlate recovery rates with DFT-calculated adsorption energies .

Methodological Guidelines

What criteria define a rigorous research question for this compound studies?

Align questions with the FINER framework :

  • Feasible : Ensure access to specialized instrumentation (e.g., GC-MS for purity analysis).
  • Novel : Explore understudied applications, such as this compound’s role in carbon capture .
  • Ethical : Adhere to safety protocols for handling toxic intermediates (e.g., alkyl halides) .

Q. How should researchers design experiments to investigate this compound’s redox behavior?

  • Cyclic voltammetry : Use a three-electrode system in acetonitrile to identify oxidation peaks (~1.2 V vs. Ag/AgCl).
  • Controlled atmosphere : Conduct experiments under nitrogen to prevent oxygen interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.